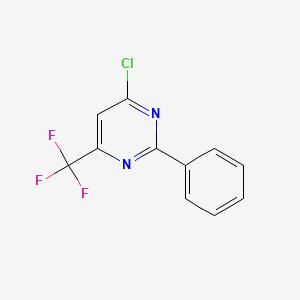

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine

Description

Propriétés

IUPAC Name |

4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-9-6-8(11(13,14)15)16-10(17-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZUWJRMFIDBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184109-83-9 | |

| Record name | 4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenyl and trifluoromethyl groups can participate in oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, oxidized or reduced derivatives, and biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrimidine derivatives, including 4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. A study on related compounds demonstrated their ability to inhibit specific cancer cell lines, suggesting potential applications in cancer therapy . The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy.

Anti-inflammatory Properties

Pyrimidine derivatives have been evaluated for their anti-inflammatory effects. For instance, studies have shown that certain substituted pyrimidines can significantly inhibit COX-2 activity, a key enzyme in the inflammatory process . The incorporation of the trifluoromethyl group in this compound may enhance its potency as an anti-inflammatory agent.

Neuropharmacological Applications

The compound's structural similarities to other biologically active pyrimidines suggest potential use in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly serotonin pathways, which are implicated in mood regulation and anxiety disorders .

Agrochemical Applications

Pesticide Development

this compound and its derivatives are being explored as potential pesticide candidates. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their stability and efficacy against pests . Research indicates that such compounds can act as effective herbicides or fungicides.

Case Studies

Case Study 1: Anticancer Research

A recent study evaluated several pyrimidine derivatives for their anticancer activity against breast cancer cell lines. Results indicated that compounds with a trifluoromethyl group showed enhanced cytotoxicity compared to their non-fluorinated counterparts, highlighting the importance of this functional group in drug design .

Case Study 2: Anti-inflammatory Screening

In another study focusing on anti-inflammatory properties, a series of pyrimidine derivatives were tested for COX-1 and COX-2 inhibition. Compounds similar to this compound exhibited IC50 values comparable to established anti-inflammatory drugs, suggesting their potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, leading to variations in bioactivity, reactivity, and applications:

*Similarity scores (0–1 scale) based on structural and functional group alignment relative to the parent compound .

Key Research Findings

Electron-Withdrawing Effects : The trifluoromethyl group at position 6 stabilizes the pyrimidine ring via electron withdrawal, enhancing resistance to metabolic degradation .

Chlorine Reactivity : The 4-chloro substituent facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) for diversifying downstream analogs .

Steric Hindrance : Bulky substituents at position 2 (e.g., phenyl, thiophenyl) reduce off-target interactions in enzyme inhibition assays .

Activité Biologique

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its role as an anti-tubercular agent, its effects on cancer cell lines, and its potential as an inhibitor of specific enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H7ClF3N2

- CAS Number : 5993-98-6

This compound features a chloro group at the 4-position, a phenyl group at the 2-position, and a trifluoromethyl group at the 6-position, contributing to its unique properties and biological activities.

1. Anti-Tubercular Activity

Recent studies have highlighted the potential of trifluoromethyl pyrimidinone derivatives, including this compound, in combating Mycobacterium tuberculosis. A notable study demonstrated that compounds from this series exhibited significant anti-tubercular activity with minimal cytotoxicity. The most promising derivative showed a minimum inhibitory concentration (MIC) of 4.9 μM against M. tuberculosis, while maintaining an IC50 greater than 100 μM against HepG2 cells, indicating low toxicity .

| Compound | MIC (μM) | IC50 (μM) HepG2 |

|---|---|---|

| This compound | 4.9 | >100 |

2. Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed on various cancer cell lines. Research indicates that while some derivatives exhibit low selectivity, leading to cytotoxicity in eukaryotic cells, others demonstrate promising profiles with high activity against cancer cells without significant toxicity. For instance, a derivative with a similar structure was found to have an IC50 value exceeding 100 μM against non-cancerous cells while maintaining anti-cancer activity .

3. Inhibition of Branched-chain Amino Acid Transaminases (BCATs)

Another area of interest is the inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. A novel structural class of BCAT inhibitors based on trifluoromethyl pyrimidinediones was identified through high-throughput screening. These inhibitors displayed potent activity with submicromolar IC50 values, demonstrating their potential for therapeutic applications in cancer treatment .

| Compound | BCAT1 IC50 (μM) | BCAT2 IC50 (μM) |

|---|---|---|

| BAY-069 | <0.5 | <0.5 |

| BAY-771 (control) | >10 | >10 |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and pathways relevant to disease processes. For instance, its role as a BCAT inhibitor suggests it may disrupt amino acid metabolism in cancer cells, leading to reduced proliferation and survival.

Case Studies

Several case studies illustrate the compound's effectiveness:

- Anti-Tubercular Screening : In a screening campaign for new anti-tubercular agents, derivatives of trifluoromethyl pyrimidines were tested against M. tuberculosis. The results indicated that modifications at specific positions on the pyrimidine ring could enhance potency while reducing toxicity .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives maintained significant anti-cancer activity while exhibiting low cytotoxicity against normal cells, highlighting their therapeutic potential .

Q & A

Basic Question: What are the standard synthetic routes for 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common route involves reacting 4-chloro-2-phenylpyrimidine with trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) under anhydrous conditions . Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly impact yield. Optimization can be achieved by:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve trifluoromethylation efficiency.

- Reaction Monitoring : Use HPLC or LC-MS (e.g., m/z 179 [M+H]+ as a key intermediate) to track progress .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol.

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Due to its halogenated and trifluoromethyl groups, strict safety measures are required:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and FFP2 masks to avoid inhalation/contact .

- Ventilation : Use fume hoods for synthesis and handling; gloveboxes for air-sensitive steps .

- Waste Disposal : Segregate halogenated waste and use licensed chemical disposal services .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release.

Advanced Question: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard for structural elucidation . Key steps:

- Crystal Growth : Slow evaporation of saturated DCM/hexane solutions.

- Data Collection : Use a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 298 K.

- Refinement : SHELXL refines parameters like bond angles and torsional strain. For example, C–Cl bond lengths (~1.73 Å) and trifluoromethyl group geometry (F–C–F angles ~108°) confirm substituent positions .

- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The -CF₃ group is electron-withdrawing, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 4-chloro position. Key observations:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids proceed at 80°C in THF, replacing Cl with aryl groups. Yields drop if steric hindrance from -CF₃ occurs .

- Buchwald-Hartwig Amination : Primary amines react efficiently (70–85% yield), but secondary amines require bulkier ligands (e.g., XPhos) .

- Mechanistic Insight : DFT calculations show the -CF₃ group lowers the LUMO energy, facilitating electron-deficient intermediate formation .

Advanced Question: What analytical techniques are most effective for detecting impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities. Retention times (e.g., 0.95 minutes for 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine) help identify byproducts .

- GC-MS : Detect volatile intermediates (e.g., methyl triflate) with electron ionization (EI) at 70 eV.

- NMR Spectroscopy : ¹⁹F NMR (δ -62 to -65 ppm for -CF₃) and ¹H NMR (δ 8.1–8.3 ppm for phenyl protons) confirm purity .

Advanced Question: How do structural modifications at the 6-position affect biological activity?

Methodological Answer:

Replacing the phenyl group at C6 alters bioactivity:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-positive bacteria (MIC = 2–4 µg/mL) but reduce solubility .

- Anticancer Screening : A 6-thienyl derivative showed IC₅₀ = 1.2 µM against HeLa cells by inhibiting thymidylate synthase .

- SAR Studies : Molecular docking (AutoDock Vina) reveals that hydrophobic 6-substituents improve binding to enzyme active sites (e.g., DHFR) .

Advanced Question: How can conflicting crystallographic and computational data on bond lengths be reconciled?

Methodological Answer:

Discrepancies between SC-XRD (experimental) and DFT (theoretical) bond lengths often arise from:

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds) distort geometries. Compare with gas-phase DFT (B3LYP/6-311G**) .

- Thermal Motion : High thermal displacement parameters (B > 5 Ų) indicate dynamic disorder. Use TLS refinement in SHELXL to model .

- Validation Tools : Check PLATON alerts for missed symmetry or twinning .

Basic Question: What solvents and storage conditions ensure long-term stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.